4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
CAS No.: 87870-23-3
Cat. No.: VC15957636
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87870-23-3 |
|---|---|
| Molecular Formula | C15H14N2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline |
| Standard InChI | InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3 |
| Standard InChI Key | SBLRJKQEJDVVSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 3,4-dihydroisoquinoline scaffold, where positions 1 and 4 are substituted with a pyridin-4-yl group and a methyl group, respectively. Key structural descriptors include:
Table 1: Physicochemical Properties of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
| Property | Value |
|---|---|
| CAS Registry Number | 87870-23-3 |
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline |
| Canonical SMILES | CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3 |
| InChI Key | SBLRJKQEJDVVSH-UHFFFAOYSA-N |
The planar pyridine ring at position 1 introduces aromaticity, while the methyl group at position 4 enhances steric bulk, potentially influencing receptor binding.
Spectral Characterization
Nuclear magnetic resonance (NMR) data for closely related dihydroisoquinolines reveal distinct proton environments:
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NMR: Methyl groups typically resonate near δ 1.0–1.5 ppm, while aromatic protons appear between δ 7.2–8.2 ppm .
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NMR: Carbonyl carbons in analogous ketone derivatives (e.g., dihydroisoquinoline-1-ones) resonate near δ 164 ppm, though this group is absent in the target compound .
Synthetic Methodologies
Conventional Approaches
Traditional isoquinoline synthesis routes include:
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Pictet-Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.
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Bischler-Napieralski Reaction: Cyclodehydration of β-phenylethylamides using phosphoryl chloride or similar reagents.
These methods often require transition metal catalysts or harsh conditions, limiting scalability .
Advanced Catalytic Strategies
A patent-pending method (CN107778238B) describes a transition metal-free synthesis of dihydroisoquinoline derivatives using 2-alkenyl benzamide precursors :
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Novel Method (Patent CN107778238B) |
|---|---|---|
| Catalyst | Transition metals (e.g., Pd) | None |
| Base | Strong bases (e.g., KOH) | Mild bases (e.g., CsCO) |
| Yield | 40–60% | 75–90% |
| Reaction Time | 12–24 hours | 4–8 hours |
The patented approach employs 2-alkenyl benzamides heated under nitrogen with a base (e.g., CsCO) in polar aprotic solvents like DMF. This method avoids transition metals, enhancing suitability for pharmaceutical production .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Pyridinyl Substitution: Enhances solubility and hydrogen-bonding capacity versus phenyl groups.
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Methyl Group at C4: May increase metabolic stability by sterically shielding oxidation sites.
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold aligns with pharmacophores in:
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Antiemetics: Palonosetron analogs targeting 5-HT receptors.
Material Science
Conjugated π-systems in dihydroisoquinolines show promise in organic semiconductors, though applications remain exploratory.
Comparative Analysis with Related Derivatives
3,4-Dihydro-3-ethyl-3-methyl-1-(4-pyridyl)isoquinoline dihydrochloride (PubChem CID 209790) differs by:
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Substituents: Ethyl and methyl groups at C3 versus a single methyl group in the target compound.
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Physicochemical Properties: Higher molecular weight (323.3 g/mol) due to dihydrochloride salt formation .
Future Perspectives
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Mechanistic Studies: Elucidate interactions with biological targets like kinase enzymes or neurotransmitter receptors.
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Formulation Optimization: Assess salt forms (e.g., hydrochloride) to improve bioavailability.
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Toxicological Profiling: Evaluate acute and chronic toxicity in preclinical models.
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